molecular formula C8H5BrClNO B8772393 5-Bromo-2-chloro-4-methoxybenzonitrile

5-Bromo-2-chloro-4-methoxybenzonitrile

Cat. No. B8772393
M. Wt: 246.49 g/mol
InChI Key: KOWXEILWUYXUGU-UHFFFAOYSA-N
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Patent
US08921412B2

Procedure details

To a solution 5-bromo-2-chloro-4-hydroxybenzonitrile (2, 29 g, 124 mmol) in tetrahydrofuran (500 mL) was added lithium hydroxide monohydrate (6.7 g, 161 mmol) and dimethyl sulfite (15.2 mL, 161 mmol). The resulting mixture was heated at 75° C. for 5 h, re-cooled to room temperature, and quenched with water. The mixture was extracted with ethyl acetate and the organic layer was washed with brine, dried over magnesium sulfate, filtered and evaporated in vacuo. The crude residue was purified on Biotage® purification apparatus (silica gel, 3 to 10% ethyl acetate in hexanes) to yield the title compound (26 g, 104 mmol, 85%) as a white solid.
Quantity
29 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
15.2 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:11])=[CH:4][C:5]([Cl:10])=[C:6]([CH:9]=1)[C:7]#[N:8].O.[OH-].[Li+].S(OC)(O[CH3:18])=O>O1CCCC1>[Br:1][C:2]1[C:3]([O:11][CH3:18])=[CH:4][C:5]([Cl:10])=[C:6]([CH:9]=1)[C:7]#[N:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C#N)C1)Cl)O
Name
lithium hydroxide monohydrate
Quantity
6.7 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
15.2 mL
Type
reactant
Smiles
S(=O)(OC)OC
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
re-cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified on Biotage® purification apparatus (silica gel, 3 to 10% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=C(C#N)C1)Cl)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 104 mmol
AMOUNT: MASS 26 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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